molecular formula C10H8ClN B167870 3-Chloro-2-methylquinoline CAS No. 10222-49-8

3-Chloro-2-methylquinoline

Cat. No. B167870
CAS RN: 10222-49-8
M. Wt: 177.63 g/mol
InChI Key: VKQLIAGIUZPMER-UHFFFAOYSA-N
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Description

3-Chloro-2-methylquinoline is a type of quinoline, which is a nitrogen-containing heterocyclic compound . It is used as an organic chemical synthesis intermediate .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various methods. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8ClN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 .


Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, have shown substantial biological activities . Various synthesis protocols have been reported in the literature for the construction of this scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 177.63 . It is a white to beige crystalline needles or crystals .

Scientific Research Applications

Structural and Spectroscopic Investigation

A key application of 3-Chloro-2-methylquinoline derivatives is in structural and spectroscopic studies. For instance, 2-chloro-3-methylquinoline has been investigated using various spectroscopic techniques like UV–Vis, NMR, and vibrational spectral techniques. These studies, combined with molecular docking analysis, provide valuable insights into the pharmaceutical potential of these compounds (Kose, Atac, & Bardak, 2018).

Antimicrobial Activity

This compound derivatives have been synthesized and evaluated for their antimicrobial properties. Research has shown that certain derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for antimicrobial drug development (Bawa, Kumar, Drabu, & Kumar, 2009).

Radical-Scavenging and Antioxidant Properties

The derivatives of this compound have been studied for their radical-scavenging and antioxidant activities. These properties are crucial in developing drugs that can manage oxidative stress-related diseases (Tabassum et al., 2014).

Advances in Chemical Synthesis

There has been significant progress in the chemical synthesis of this compound and related analogs. This research provides valuable insights into the synthesis of quinoline ring systems and their potential applications in various fields, including medicinal chemistry (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Antidiabetic Potential

Novel chloroquinoline derivatives have been synthesized and evaluated for their potential as antioxidant and anti-diabetic agents. These compounds could be significant in managing diabetes and related complications (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).

Safety and Hazards

3-Chloro-2-methylquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Future research may focus on the development of new methods and synthetic approaches towards organic compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

properties

IUPAC Name

3-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQLIAGIUZPMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332682
Record name 3-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10222-49-8
Record name 3-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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